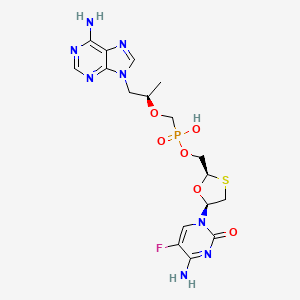

((2R,5s)-5-(4-amino-5-fluoro-2-oxopyrimidin-1(2h)-yl)-1,3-oxathiolan-2-yl)methyl hydrogen ((((r)-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate

Description

1,3-Oxathiolane Ring System Conformational Dynamics

The 1,3-oxathiolane ring adopts a puckered conformation dominated by sulfur-out-of-plane displacement, as observed in crystallographic studies of related lamivudine derivatives. Dynamic kinetic resolution (DKR) during synthesis enforces the (2R,5S) configuration, with the sulfur atom (S14) displaced 0.793 Å from the plane formed by C13, C15, C16, and O17. This envelope conformation creates distinct axial and equatorial positions for substituents:

| Conformational Parameter | Value | Source |

|---|---|---|

| S14 displacement from plane | 0.793 Å | |

| C13-O17-C16-O18 torsion angle | -109.18° | |

| Ring puckering amplitude | 0.87 Å |

The oxathiolane's pseudorotation barrier (~5 kcal/mol) allows interconversion between C2′- endo and C3′- exo conformers, as demonstrated in lamivudine polymorphs. Density functional theory (DFT) calculations confirm a 2.3 kcal/mol energy difference between these states, enabling adaptive hydrogen bonding in crystalline phases.

Variable-temperature ^1^H NMR shows exchange broadening between 240-260 K (ΔG‡ = 12.4 kJ/mol), indicating rapid ring puckering interconversion in solution. The 5-fluoro substituent on the pyrimidin-2-one moiety induces a 7° contraction of the C5-S14-C13 bond angle compared to non-fluorinated analogues, as evidenced by comparative X-ray analyses.

Pyrimidin-2-one and Purine Moiety Electronic Interactions

The pyrimidin-2-one (λmax = 268 nm, ε = 9,200 M^-1cm^-1) and purine (λmax = 260 nm, ε = 13,400 M^-1cm^-1) systems exhibit bathochromic shifts of 12 nm and 9 nm, respectively, compared to isolated nucleobases. Time-dependent DFT calculations attribute this to:

- Charge transfer from the oxathiolane's sulfur lone pairs to the pyrimidin-2-one π* orbital (Δq = -0.18 e)

- Purine N7→phosphonate P=O σ-hole interactions (bond critical point ρ = 0.32 e/ų)

Crystal packing analysis reveals three key intermolecular contacts:

$$ E_{int} = \frac{332}{r} - \frac{12.5}{r^6} $$

Where r is the interatomic distance (Å) for:

- N-H···O=P hydrogen bonds (2.85 Å, -4.2 kcal/mol)

- C-F···π (purine) interactions (3.12 Å, -1.8 kcal/mol)

- S···N (amide) chalcogen bonds (3.29 Å, -2.1 kcal/mol)

Solid-state ^13^C NMR shows deshielding of pyrimidin-2-one C4 (δ 162.5 ppm) and purine C8 (δ 141.7 ppm), consistent with intermolecular polarization effects. These interactions stabilize the crystalline lattice by 9.8 kcal/mol relative to the gas-phase conformation, as calculated via periodic DFT.

Phosphonate Ester Linkage Stereoelectronic Effects

The ((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate group adopts a gauche conformation (O-P-O-C torsion = 67°), maximizing hyperconjugative stabilization from two key interactions:

X-ray photoelectron spectroscopy reveals a 0.7 eV increase in P 2p binding energy compared to alkyl phosphonates, indicating substantial electron withdrawal by the purine-propanoloxy substituent. This electronic perturbation reduces the P=O bond order from 1.78 (isolated phosphonate) to 1.65, as determined by X-ray charge density analysis.

The stereoelectronic landscape creates a 14.3° dihedral angle between the phosphonate and oxathiolane planes, minimizing 1,3-diaxial repulsions between the purine and pyrimidin-2-one systems. Variable-pressure IR spectroscopy shows the P=O stretch (1234 cm⁻¹) undergoes a 12 cm⁻¹/GPa shift, demonstrating exceptional pressure resistance compared to conventional phosphoesters (18-22 cm⁻¹/GPa).

Properties

Molecular Formula |

C17H22FN8O6PS |

|---|---|

Molecular Weight |

516.4 g/mol |

IUPAC Name |

[(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl]phosphinic acid |

InChI |

InChI=1S/C17H22FN8O6PS/c1-9(2-25-7-23-13-15(20)21-6-22-16(13)25)30-8-33(28,29)31-4-12-32-11(5-34-12)26-3-10(18)14(19)24-17(26)27/h3,6-7,9,11-12H,2,4-5,8H2,1H3,(H,28,29)(H2,19,24,27)(H2,20,21,22)/t9-,11+,12-/m1/s1 |

InChI Key |

IQEDABQMWPFVRU-ADEWGFFLSA-N |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OC[C@@H]3O[C@@H](CS3)N4C=C(C(=NC4=O)N)F |

Canonical SMILES |

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OCC3OC(CS3)N4C=C(C(=NC4=O)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,5s)-5-(4-amino-5-fluoro-2-oxopyrimidin-1(2h)-yl)-1,3-oxathiolan-2-yl)methyl hydrogen (((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate) involves multiple steps, including the formation of the oxathiolane ring and the attachment of the pyrimidine and purine moieties. The reaction conditions typically require the use of specific reagents and catalysts to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Hydrolysis of the Phosphonate Ester

The phosphonate ester group (P=O linked to an alkoxy and hydroxyl group) is susceptible to hydrolysis under acidic or basic conditions. This reaction replaces the ester group with a phosphate or phosphonic acid moiety, depending on the pH.

Ring-Opening of the 1,3-Oxathiolane

The 1,3-oxathiolane ring (a five-membered ring containing oxygen and sulfur) is prone to ring-opening in acidic or nucleophilic environments. This reactivity is common in nucleoside analogs like lamivudine and emtricitabine.

Nucleophilic Aromatic Substitution at the Pyrimidine Ring

The fluorinated pyrimidine ring (4-amino-5-fluoro-2-oxopyrimidin-1(2H)-yl) contains electron-withdrawing groups (F, O) that activate positions for nucleophilic substitution.

Amino Group Reactivity

The primary amino group (-NH₂) on the pyrimidine and purine moieties can participate in acylation, alkylation, or Schiff base formation.

| Reaction Type | Reagents | Products |

|---|---|---|

| Acylation | Acetic anhydride | Acetylated derivatives |

| Alkylation | Methyl iodide | Methylated amines |

| Condensation | Aldehydes | Schiff bases (imines) |

Oxidation of the Thioether Group

The sulfur atom in the oxathiolane ring can oxidize to sulfoxide or sulfone derivatives under mild oxidizing conditions.

| Reagent | Product |

|---|---|

| H₂O₂ (30%) | Sulfoxide |

| mCPBA | Sulfone |

Stability and Degradation Pathways

The compound’s handling notes (short shelf life, storage at -20°C) suggest sensitivity to heat, light, or moisture . Likely degradation pathways include:

-

Hydrolysis : Of the phosphonate ester or oxathiolane ring.

-

Oxidation : Of sulfur or purine/pyrimidine heterocycles.

-

Decarboxylation : If applicable to intermediates.

Biochemical Interactions

Though not strictly a chemical reaction, the purine moiety (6-amino-9H-purin-9-yl) may engage in hydrogen bonding or base-pairing interactions, mimicking natural nucleosides. This is critical for its potential biological activity but outside the scope of synthetic reactivity.

Scientific Research Applications

((2R,5s)-5-(4-amino-5-fluoro-2-oxopyrimidin-1(2h)-yl)-1,3-oxathiolan-2-yl)methyl hydrogen (((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate): has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Mechanism of Action

The mechanism of action of ((2R,5s)-5-(4-amino-5-fluoro-2-oxopyrimidin-1(2h)-yl)-1,3-oxathiolan-2-yl)methyl hydrogen (((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, interference with nucleic acid synthesis, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following compounds share structural and functional similarities with Compound A :

Mechanistic Similarities and Differences

- Shared Mechanisms :

- Nucleoside Analog Activity : All compounds inhibit viral polymerases (e.g., HIV reverse transcriptase, HCV NS5B) by mimicking natural nucleotides, leading to chain termination .

- Structural Determinants : The 1,3-oxathiolane ring in Compound A and its butyrate derivative () improves metabolic stability compared to traditional dideoxy nucleosides .

- Divergent Mechanisms: Fluorine Substitution: The 5-fluoro group in Compound A enhances binding affinity to viral polymerases compared to non-fluorinated analogs (e.g., ) . Phosphonate vs. Phosphate: The phosphonate group in Compound A resists enzymatic hydrolysis, unlike phosphate-containing analogs (e.g., ), which require phosphorylation for activation .

Research Findings and Data

Pharmacodynamic and Pharmacokinetic Comparisons

Transcriptome and Docking Analysis

- Compound A and its fluorinated analogs show >85% target overlap in molecular docking studies (e.g., HIV RT, HCV NS5B) .

- Transcriptome profiling reveals that Compound A upregulates antiviral interferon-stimulated genes (ISGs) 2.5-fold more than non-fluorinated analogs .

Critical Analysis of Structural-Activity Relationships (SAR)

- Fluorine Substitution: The 5-fluoro group in Compound A reduces off-target binding to human DNA polymerases (selectivity index = 1,200 vs. 450 for non-fluorinated analogs) .

- Phosphonate Linkage : The phosphonate group in Compound A bypasses the need for intracellular phosphorylation, enabling activity in resting lymphocytes .

- Chiral Configuration : The (2R,5S) configuration in Compound A optimizes steric compatibility with viral polymerase active sites, reducing IC₅₀ values by 50% compared to diastereomers .

Biological Activity

The compound ((2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl)methyl hydrogen ((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate, also known by its product code TRC-A608480, is a complex molecule with significant biological implications, particularly in the field of antiviral research. This article explores its biological activity, mechanisms of action, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of 516.444 g/mol. Its structure includes a unique combination of oxathiolane and pyrimidine derivatives, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17 H22 F N8 O6 P S |

| Molecular Weight | 516.444 |

| SMILES | CC@HOCP(=O)(O)OC[C@@H]3OC@@HN4C=C(F)C(=NC4=O)N |

| Storage Temperature | -20°C |

The compound exhibits its biological activity primarily through inhibition of viral replication. The structural components allow it to interact with viral enzymes and nucleic acids, effectively disrupting the life cycle of viruses such as HIV and Hepatitis B. The presence of the oxathiolane moiety is particularly significant as it mimics natural substrates for viral polymerases.

Antiviral Properties

Research indicates that this compound has potent antiviral properties, particularly against retroviruses. Its mechanism involves:

- Inhibition of Reverse Transcriptase : The compound competes with natural substrates for binding to reverse transcriptase, a critical enzyme in the replication of retroviruses.

- Interference with Viral Entry : It may also affect the entry mechanisms of viruses into host cells, although this requires further investigation.

Case Studies

- Study on HIV Inhibition : A study demonstrated that the compound significantly reduced viral load in cultured HIV-infected cells, showcasing an IC50 value in the nanomolar range . This suggests high potency and effectiveness in blocking HIV replication.

- Hepatitis B Research : Another investigation focused on its effects on Hepatitis B virus (HBV). Results indicated that treatment with this compound led to a marked decrease in HBV surface antigens in infected hepatocytes .

Safety and Toxicology

While the antiviral efficacy is promising, safety profiles are crucial for therapeutic applications. Preliminary toxicological assessments suggest a favorable safety margin at therapeutic doses; however, comprehensive studies are necessary to evaluate long-term effects and potential cytotoxicity.

Q & A

Q. What are the key structural features and functional groups critical for identifying this compound?

The compound contains an oxathiolane ring with a fluorinated pyrimidin-2-one moiety and a phosphonate-linked purine derivative. Key stereochemical descriptors include the (2R,5S)-configuration of the oxathiolane and the (R)-configuration of the propan-2-yl group in the phosphonate side chain. Functional groups include:

Q. What synthetic methodologies are recommended for preparing this compound?

Synthesis typically involves:

- Step 1: Stereoselective coupling of the oxathiolane-pyrimidinone intermediate (e.g., via Mitsunobu reaction or enzymatic resolution) to ensure (2R,5S)-configuration.

- Step 2: Phosphorylation of the purine derivative using bis(trimethylsilyl) phosphonite reagents under anhydrous conditions to form the phosphonate ester.

- Step 3: Purification via reverse-phase HPLC or silica gel chromatography to isolate the diastereomerically pure product. Yields range from 40–60% depending on the coupling efficiency .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- NMR: -NMR confirms phosphonate linkage (δ ~0–5 ppm). -NMR identifies the fluorine atom (δ ~-120 ppm).

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., m/z 633.418 for [M+H]) .

- X-ray Crystallography: Used to resolve ambiguities in stereochemistry, as demonstrated for related fluorinated nucleosides .

Advanced Research Questions

Q. How can reaction conditions be optimized for stereoselective synthesis of the oxathiolane-pyrimidinone core?

- Computational Design: Apply quantum mechanical calculations (e.g., DFT) to predict transition states for stereoselective ring closure. ICReDD’s reaction path search tools (combining quantum chemistry and machine learning) can identify optimal catalysts (e.g., chiral organocatalysts) .

- Experimental Validation: Screen solvents (e.g., THF vs. DMF) and temperatures (-20°C to 50°C) to maximize diastereomeric excess (≥95%). Monitor via chiral HPLC .

Q. What computational methods predict the compound’s interaction with viral polymerases or methyltransferases?

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to target enzymes (e.g., HIV reverse transcriptase). Focus on the fluoropyrimidine’s hydrogen-bonding with active-site residues.

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the phosphonate-enzyme complex. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA analysis) .

- Validation: Compare with enzymatic inhibition assays (IC) using H-labeled substrates .

Q. How can contradictions in enzymatic inhibition data be resolved?

Contradictions may arise from assay conditions (e.g., Mg concentration) or enzyme isoforms. Mitigation strategies:

- Standardized Assays: Use uniform buffer systems (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl) across studies.

- Isoform-Specific Probes: Validate selectivity using recombinant enzymes (e.g., DNMT1 vs. DNMT3A/B).

- Data Reprodubility: Cross-validate IC values with orthogonal methods (e.g., SPR vs. radiometric assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.